

Best practices for storing and handling Upadacitinib powder

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Compound of Interest

Compound Name: ApUpG

Cat. No.: B13748610

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Upadacitinib Powder: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Upadacitinib powder. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Upadacitinib powder upon receipt?

A1: Upadacitinib powder, supplied as a crystalline solid, should be stored at -20°C for long-term stability.^[1] Under these conditions, the compound is stable for at least four years.^[1] Some suppliers may also recommend storage in a refrigerator.^[2]

Q2: What are the recommended solvents for reconstituting Upadacitinib powder?

A2: Upadacitinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), dimethyl formamide, and ethanol.^{[1][3]} It is sparingly soluble in aqueous buffers.^[1] For experiments requiring an aqueous solution, it is recommended to first dissolve the powder in DMSO and then dilute it with the aqueous buffer of choice.^[1]

Q3: What is the solubility of Upadacitinib in common solvents?

A3: The solubility of Upadacitinib can vary slightly between batches. However, typical solubilities are provided in the table below.

Solvent	Solubility (at 25°C)
DMSO	~30 mg/mL[1], 76 mg/mL (199.8 mM)[3]
Dimethyl formamide	~30 mg/mL[1]
Ethanol	76 mg/mL (199.8 mM)[3]
1:1 DMSO:PBS (pH 7.2)	~0.50 mg/mL[1]
Water	0.0707 mg/mL[4]

Q4: How long are reconstituted solutions of Upadacitinib stable?

A4: It is not recommended to store aqueous solutions of Upadacitinib for more than one day.[1] For stock solutions in organic solvents, it is best practice to aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions in a solvent can be stored for up to one year at -80°C and for one month at -20°C.[5]

Q5: What personal protective equipment (PPE) should be used when handling Upadacitinib powder?

A5: Upadacitinib should be considered a hazardous material.[1] When handling the powder, it is essential to wear appropriate personal protective equipment, including tightly fitting safety goggles with side-shields, gloves, and a lab coat.[2] All handling of the powder should be done in a laboratory fume hood or another form of local exhaust ventilation.[2] Do not ingest, inhale, or allow the powder to come into contact with eyes, skin, or clothing. Wash thoroughly after handling.[1]

Troubleshooting Guides

Problem: The Upadacitinib powder is not fully dissolving in my chosen solvent.

- Possible Cause: The concentration you are trying to achieve exceeds the solubility of Upadacitinib in that specific solvent.

- Solution:
 - Refer to the solubility table above to ensure you are working within the known solubility limits.
 - If you are preparing an aqueous solution, first dissolve the Upadacitinib powder in a small amount of DMSO before adding your aqueous buffer.[\[1\]](#)
 - Gently warm the solution and vortex to aid dissolution.
 - If the powder still does not dissolve, consider using a different solvent with higher solubility, such as DMSO or ethanol, for your stock solution.[\[1\]](#)[\[3\]](#)

Problem: I am observing precipitation in my Upadacitinib stock solution after storage.

- Possible Cause 1: The storage temperature was not appropriate, or the solution underwent multiple freeze-thaw cycles.
- Solution 1: Ensure your stock solutions are stored at -80°C for long-term stability and are aliquoted into smaller volumes to minimize freeze-thaw cycles.[\[5\]](#)
- Possible Cause 2: The concentration of the stock solution is too high, leading to precipitation at lower temperatures.
- Solution 2: Prepare a new stock solution at a slightly lower concentration. Ensure the powder is fully dissolved before storage.

Experimental Protocols

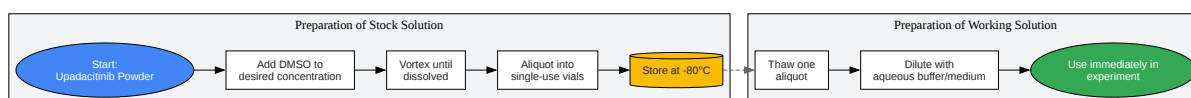
Protocol: Reconstitution of Upadacitinib Powder for In Vitro Experiments

This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays or other in vitro experiments.

- Preparation of a High-Concentration Stock Solution in DMSO:
 - Equilibrate the vial of Upadacitinib powder to room temperature before opening.

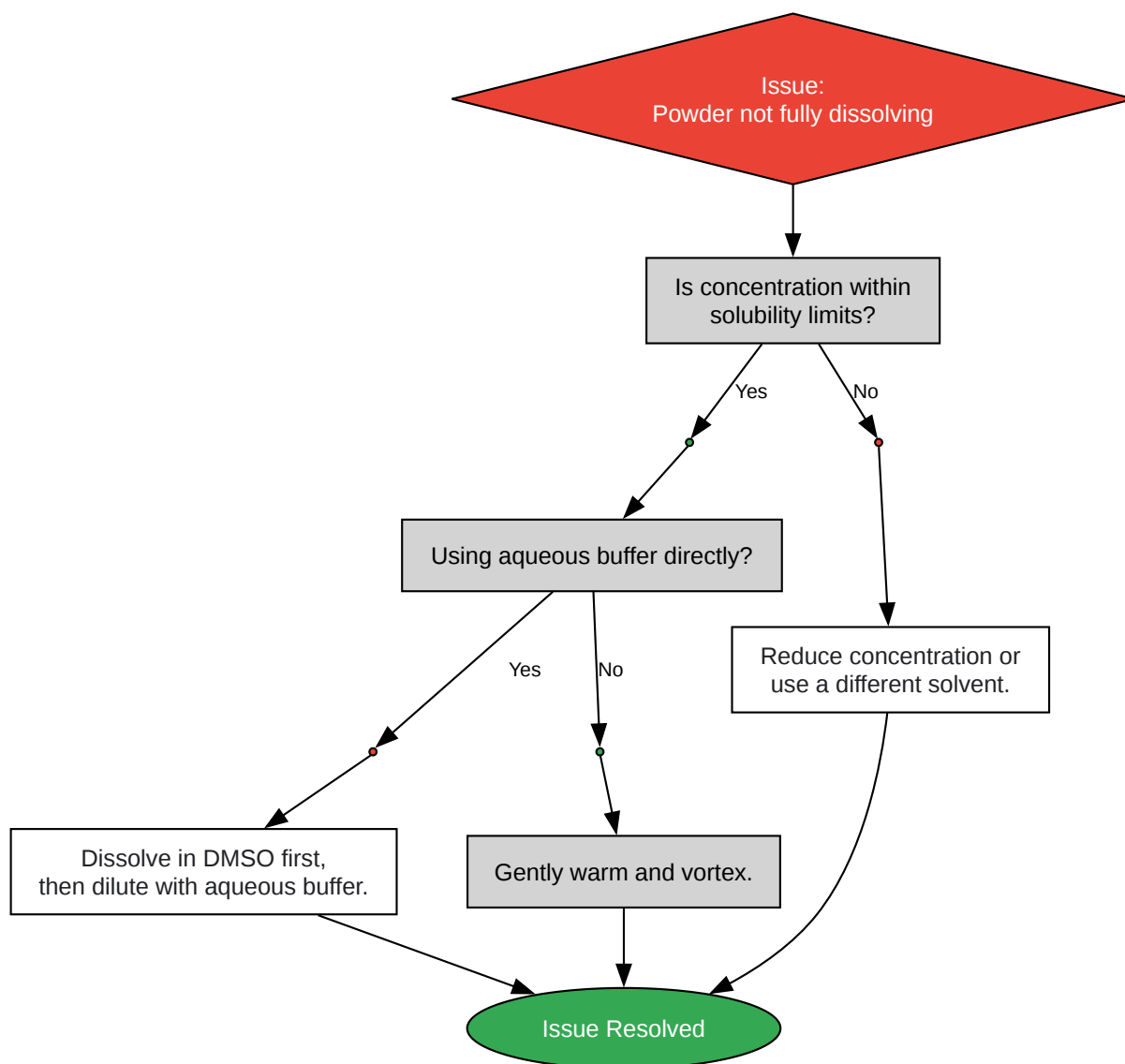
- Under a fume hood, add the required volume of DMSO to the vial to achieve a desired high concentration (e.g., 10 mM or 30 mg/mL).
- Cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear.
- Purge the vial with an inert gas, such as nitrogen or argon, before recapping to minimize oxidation.^[1]
- Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.
- Store the aliquots at -80°C for long-term storage.
- Preparation of a Working Solution:
 - Thaw a single aliquot of the DMSO stock solution at room temperature.
 - Further dilute the stock solution with the appropriate cell culture medium or aqueous buffer to the final desired concentration for your experiment.
 - For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
 - Ensure the final concentration of DMSO in your experimental setup is low enough to not affect the cells or assay (typically <0.1%).
 - Use the freshly prepared aqueous working solution immediately, as it is not recommended for storage.^[1]

Visualizations



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Caption: Workflow for reconstituting Upadacitinib powder.

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Caption: Troubleshooting guide for Upadacitinib dissolution issues.

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